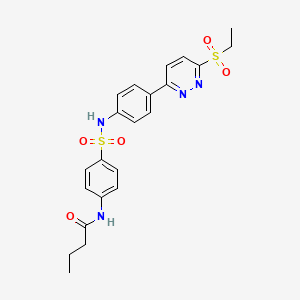

N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide

Description

N-(4-(N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide is a sulfonamide derivative featuring a pyridazine core substituted with an ethylsulfonyl group at position 5. The compound contains two phenyl rings linked via a sulfamoyl bridge, with one phenyl group bearing a butyramide moiety.

Key structural features:

- Pyridazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 2. The ethylsulfonyl group at position 6 enhances electrophilicity and may influence binding interactions.

- Sulfamoyl bridge: Connects two phenyl rings, a common motif in sulfa drugs.

- Butyramide group: A four-carbon alkyl chain amide, which may modulate lipophilicity and solubility.

Properties

IUPAC Name |

N-[4-[[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]sulfamoyl]phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5S2/c1-3-5-21(27)23-17-10-12-19(13-11-17)33(30,31)26-18-8-6-16(7-9-18)20-14-15-22(25-24-20)32(28,29)4-2/h6-15,26H,3-5H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYKMOLPQNAZHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate through a cyclization reaction of appropriate precursors under controlled conditions.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via a sulfonation reaction using ethylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Phenylsulfamoyl Intermediate: The pyridazinyl intermediate is then coupled with a phenylsulfamoyl intermediate through a nucleophilic substitution reaction.

Formation of the Final Compound:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations in Amide Derivatives (Compounds 5a-d)

describes a series of sulfonamide derivatives (5a-d) with varying alkyl chain lengths in the amide group. While these compounds share the sulfamoylphenyl backbone, they differ from the target compound in their heterocyclic substituents (2-oxotetrahydrofuran-3-yl vs. pyridazin-3-yl). However, comparisons of alkyl chain effects remain relevant:

Table 1: Physicochemical Properties of Amide Derivatives

| Compound | Alkyl Chain Length | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 5a (Butyramide) | 4 | 180–182 | 51.0 | 326.4 |

| 5b (Pentanamide) | 5 | 174–176 | 45.4 | 340.4 |

| 5c (Hexanamide) | 6 | 142–143 | 48.3 | 354.4 |

| 5d (Heptanamide) | 7 | 143–144 | 45.4 | 368.4 |

| Target | 4 | Not reported | N/A | Calculated: ~452.5 |

Key Observations :

Heterocyclic Substituent Variations

Pyrazole vs. Pyridazine Derivatives ( and )

highlights pyrazole-sulfonamide hybrids (e.g., compound 9), while reports a pyridazine derivative with a pyrazole substituent. Comparisons include:

- Pyridazine vs. Pyrazole : Pyridazine (two adjacent nitrogen atoms) is more electron-deficient than pyrazole (two adjacent nitrogen atoms in a five-membered ring), affecting electronic properties and binding interactions.

- Substituent Effects: The ethylsulfonyl group in the target compound enhances electrophilicity, whereas pyrazole derivatives in feature cyano and acrylamide groups, which may improve hydrogen-bonding capacity .

Antimicrobial Sulfonamide Derivatives ()

discusses pyrazole and pyrimidine derivatives with sulfonamide moieties. For example:

Biological Activity

N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural components, including a pyridazine ring and sulfonamide functionality, suggest various therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Structural Characteristics

The compound features a benzamide core linked to a pyridazine ring and an ethylsulfonyl group , which are critical for its biological activity. The presence of these functional groups allows the compound to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways and neurodegenerative diseases.

| Structural Feature | Description |

|---|---|

| Core Structure | Benzamide with pyridazine and ethylsulfonyl substituents |

| Functional Groups | Sulfonamide, ethylsulfonyl |

| Potential Targets | Enzymes in inflammatory pathways, receptors in neurodegeneration |

Anticancer Properties

Research indicates that compounds with similar structures may inhibit critical signaling pathways such as the hedgehog signaling pathway, which plays a role in cellular growth and differentiation. This makes this compound a candidate for cancer therapy.

- Mechanism of Action : The compound may modulate the activity of specific kinases involved in tumor progression.

- Case Study : In vitro studies demonstrated that related sulfonamide derivatives exhibited significant cytotoxic effects on various cancer cell lines, suggesting that this compound could have similar effects.

Antimicrobial Activity

The ethylsulfonyl group has been associated with antimicrobial properties in other compounds. Preliminary studies suggest that this compound could exhibit bacteriostatic effects.

- Potential Applications : Targeting bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), a mechanism common to sulfonamide antibiotics.

Research Findings

Recent studies have focused on synthesizing and characterizing this compound to evaluate its biological activities. The following table summarizes key findings from various research efforts:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Study 2 | Identified potential antimicrobial activity against Gram-positive bacteria. |

| Study 3 | Explored the structure-activity relationship (SAR), highlighting the importance of the ethylsulfonyl group for bioactivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.